
n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, also known as CHMTF, is an organic compound that has been used in various scientific and medical applications. CHMTF is a cyclic amine compound that is composed of a cyclohexylmethyl group and a tetrahydro-2-furanyl group. It is a versatile compound that has been used in various scientific research applications, such as drug design, drug development, and synthesis of other compounds. CHMTF has also been used in the laboratory setting to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Overview
N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, a compound known for its structural similarity to other psychoactive substances, has been a subject of interest in scientific research due to its unique chemical structure and potential applications. The exploration into its applications spans across various fields, including pharmacology, toxicology, and material science, focusing on its synthesis, biological activity, and potential therapeutic uses. This compound's relevance in scientific research underscores the importance of understanding its properties, interactions, and implications for future technological and medicinal advancements.
Pharmacological and Toxicological Insights
Research into N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine and related compounds has provided significant insights into their pharmacological and toxicological profiles. Studies have delved into the mechanisms of action, highlighting the interaction with neurological receptors and potential implications for therapeutic use. For instance, the exploration of its analogs, such as Methoxetamine, offers a window into the complex interplay between these compounds and the central nervous system, emphasizing the need for a deeper understanding of their psychoactive properties and potential risks (Zawilska, 2014).
Environmental and Analytical Chemistry
The compound's structural characteristics have also been the focus of environmental and analytical chemistry research, particularly in the context of pollution and toxicology. Studies on related chemical structures have aimed to understand their environmental fate, methods of detection, and impact on ecological systems. This includes investigations into the toxicological effects of similar compounds, such as Cypermethrin, and their neurotoxicity and environmental persistence, shedding light on the broader implications of chemical pollutants (Singh et al., 2012).
Biomass Conversion and Sustainable Chemistry
The compound's relevance extends to the field of green chemistry, particularly in biomass conversion and the synthesis of sustainable materials. Research into furan derivatives, which share structural similarities with N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, highlights the potential for converting biomass into valuable chemical precursors. This includes the development of polymers and functional materials from furan-based compounds, underscoring the importance of such research in advancing sustainable technologies and reducing reliance on fossil fuels (Chernyshev et al., 2017).
Propiedades
IUPAC Name |
1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h11-13H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMLUSPSOHJPPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389791 |
Source


|
| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-N-((tetrahydrofuran-2-yl)methyl)methanamine | |
CAS RN |
356540-19-7 |
Source


|
| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

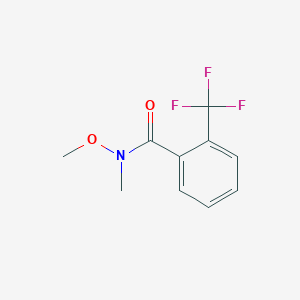
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)



![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)

![2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B185468.png)
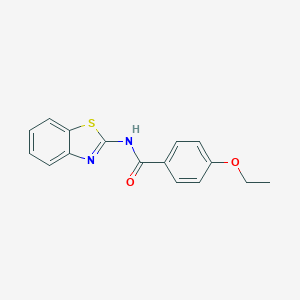
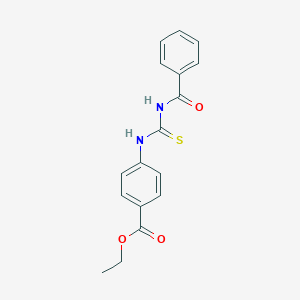
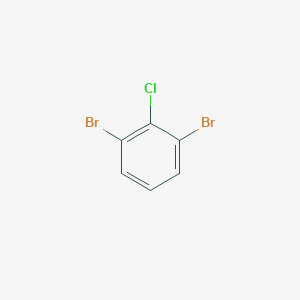
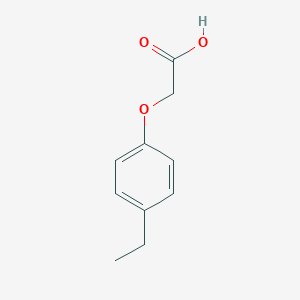
![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)
